molecular formula C9H16O2 B14750721 2-(2-Hydroxypropan-2-yl)cyclohexan-1-one

2-(2-Hydroxypropan-2-yl)cyclohexan-1-one

Cat. No.: B14750721
M. Wt: 156.22 g/mol
InChI Key: XBUBZYADIWHLQQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O2 It is a cyclohexanone derivative featuring a hydroxypropan-2-yl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acetone, followed by reduction and hydrolysis steps. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and subsequent reduction can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxopropan-2-yl)cyclohexan-1-one or 2-(2-carboxypropan-2-yl)cyclohexan-1-one.

    Reduction: Formation of 2-(2-hydroxypropan-2-yl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The cyclohexanone moiety can undergo various transformations, contributing to its versatility in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)cyclohexanone
  • 2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol
  • 2-(Propan-2-yl)cyclohexan-1-one

Uniqueness

2-(2-Hydroxypropan-2-yl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both a hydroxy group and a cyclohexanone ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,11)7-5-3-4-6-8(7)10/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUBZYADIWHLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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